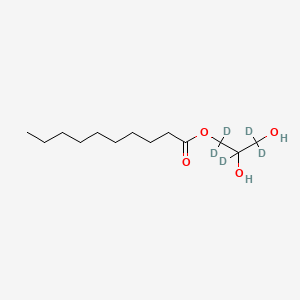

2,3-Dihydroxypropyl decanoate-d5

Description

2,3-Dihydroxypropyl decanoate-d5 is a deuterated analog of 2,3-dihydroxypropyl decanoate, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in tracer studies, metabolic research, and analytical quantification via techniques like mass spectrometry. These esters are glycerol derivatives esterified with fatty acids, commonly found in plant lipids, fungal metabolites, and industrial extracts, where they serve roles in energy storage and structural lipid formation .

Properties

Molecular Formula |

C13H26O4 |

|---|---|

Molecular Weight |

251.37 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) decanoate |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/i10D2,11D2,12D |

InChI Key |

LKUNXBRZDFMZOK-XPZONWKMSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Esterification

Reaction Mechanism and Conditions

Microwave-assisted synthesis is a high-efficiency method for producing 2,3-dihydroxypropyl decanoate-d5. The process involves esterifying deuterated glycerol (1,1,2,3,3-pentadeuterio-1,2,3-trihydroxypropane) with decanoic acid under controlled microwave irradiation. The reaction is catalyzed by acidic or enzymatic agents, with temperatures ranging from 80–120°C and reaction times of 10–30 minutes.

Key Parameters:

Optimization and Yield

Optimization studies reveal that microwave power (300–600 W) significantly impacts reaction efficiency. Higher power reduces reaction time but risks thermal degradation. Yields typically reach 85–92% with CAL-B catalysis, whereas acid-catalyzed reactions achieve 75–80%.

Table 1: Microwave-Assisted Esterification Conditions

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Temp → ↑ Yield (up to 110°C) |

| Microwave Power | 300–600 W | ↑ Power → ↓ Time (optimal at 450 W) |

| Catalyst Loading | 5–10 wt% | ↑ Loading → ↑ Yield (plateau at 8%) |

| Reaction Time | 10–30 min | ↑ Time → ↑ Conversion (optimal at 20 min) |

Transesterification of Deuterated Glycerol Derivatives

Synthetic Routes

Transesterification employs deuterated glycerol carbonate or glycidol-d5 as intermediates. For example, glycidol-d5 reacts with methyl decanoate under basic conditions (K2CO3 or NaOMe) to yield the target compound.

Reaction Steps:

Industrial-Scale Production

Industrial methods use continuous-flow reactors to enhance scalability. Key metrics include:

Table 2: Transesterification Efficiency Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–85°C |

| Catalyst | K2CO3 (5 mol%) | Heterogeneous ZrO2 |

| Purity (Deuterium) | 95–98% | 99% |

| Throughput | 10–50 g/day | 100–500 kg/day |

Enzymatic Deuteration Post-Esterification

Biocatalytic Deuterium Incorporation

Recent advances utilize α-oxoamine synthases (AOS) to introduce deuterium into pre-formed 2,3-dihydroxypropyl decanoate. The enzyme SxtA AONS, derived from Microseira wollei, catalyzes α-deuteration using D2O as the deuterium source.

Procedure:

- Substrate Preparation: Non-deuterated ester is dissolved in deuterated buffer (pD 7.4).

- Enzymatic Reaction: SxtA AONS (0.1–1.0 mg/mL) is added, and the mixture is incubated at 37°C for 24–48 hours.

- Isolation: Deuterated product is extracted via ethyl acetate and purified by column chromatography.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Isotopic Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Microwave-Assisted | 85–92 | 95–98% | Moderate | 120–150 |

| Transesterification | 90–95 | 99% | High | 80–100 |

| Enzymatic Deuteration | 70–95 | 98–99% | Low | 200–300 |

Key Findings:

- Transesterification is optimal for industrial-scale production due to high yields and purity.

- Microwave-Assisted methods balance speed and cost for laboratory use.

- Enzymatic Deuteration offers superior stereoselectivity but is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl decanoate-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of decanoic acid derivatives.

Reduction: Formation of 2,3-dihydroxypropyl alcohols.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 2,3-Dihydroxypropyl decanoate-d5 is in analytical chemistry , particularly as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its deuterated form allows for enhanced sensitivity and accuracy in quantitative analyses. The stability provided by the deuterium substitution improves the reliability of results when tracking chemical reactions or metabolic pathways in biological systems.

In the pharmaceutical domain, this compound has been investigated for its potential antimicrobial properties . Studies indicate that this compound exhibits activity against certain bacteria and fungi, suggesting its application in developing antimicrobial formulations. Additionally, it has been noted for its role in influencing apoptosis pathways within T-cells, which may have implications for immunotherapy and cancer research.

Case Study: Antimicrobial Activity

- Objective : To evaluate the efficacy of this compound against various pathogens.

- Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on bacterial growth.

- Results : Significant antimicrobial activity was observed against Candida albicans and Campylobacter jejuni, indicating potential use as a food preservative or therapeutic agent.

Biochemical Applications

The lipid-like structure of this compound allows it to interact with cellular membranes, influencing membrane fluidity and permeability. This property is crucial for studies involving lipid metabolism and cellular signaling pathways.

In the food industry, this compound is utilized as a functional emulsifier due to its ability to stabilize emulsions. Its antimicrobial properties also make it a candidate for use in food preservation . The compound's safety profile has been assessed, indicating low toxicity levels when used appropriately.

Future Research Directions

Further research is needed to explore the full spectrum of applications for this compound:

- Investigating its role in metabolic disorders.

- Exploring its potential as a drug delivery agent due to its lipidic nature.

- Conducting long-term toxicity studies to establish safe usage levels in various applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl decanoate-d5 involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The ester group can undergo hydrolysis to release decanoic acid, which has various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,3-dihydroxypropyl decanoate-d5, including their fatty acid chains, molecular data, natural sources, and applications:

Key Findings:

Chain Length and Physicochemical Properties: Longer fatty acid chains (e.g., C18) increase molecular weight and hydrophobicity, affecting solubility and melting points. Shorter chains (e.g., C14) enhance aqueous miscibility . Unsaturated variants (e.g., heptadec-8-enoate) exhibit lower melting points and greater fluidity compared to saturated analogs due to kinked acyl chains .

Natural Occurrence: C16 and C18 esters are prevalent in plant lipids (e.g., Cirsium henryi, chestnut) and lignocellulosic biomass, suggesting roles in membrane integrity and energy storage .

Synthetic and Industrial Relevance: Monoglyceride derivatives (e.g., 2,3-dihydroxypropyl hexadecanoate) are identified in lignocellulosic pretreatments, highlighting their industrial relevance in biofuel and bioproduct synthesis . Deuterated analogs (e.g., decanoate-d5) are inferred to serve as stable isotopic tracers in metabolic flux studies, though direct evidence is absent in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.